molecular formula C17H16INO4 B152451 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid CAS No. 220400-04-4

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid

Cat. No.: B152451
CAS No.: 220400-04-4
M. Wt: 425.22 g/mol
InChI Key: RLQFURMICGBHLW-HNNXBMFYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is a chiral, non-natural amino acid derivative that serves as a crucial building block in solid-phase and solution-phase peptide synthesis. Its primary value lies in the incorporation of a 4-iodophenyl side chain into peptide sequences. The iodine atom on the aromatic ring is an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Heck couplings. This allows researchers to create diverse peptide-inspired compound libraries, conjugate peptides to other biomolecules like fluorophores or biotin, or develop peptide-based probes for imaging and target engagement studies. The (S)-enantiomer ensures the correct stereochemistry for the construction of biologically active peptides. The benzyloxycarbonyl (Cbz) group acts as a robust protecting group for the amine functionality, which is stable under various conditions but can be selectively removed via hydrogenolysis to allow for sequential peptide chain elongation. This compound is particularly valuable in medicinal chemistry and chemical biology for the development of protease inhibitors, receptor ligands, and as a precursor for the synthesis of more complex molecules like PROteolysis TArgeting Chimeras (PROTACs) , where the iodine can be used to link a target-binding peptide to an E3 ligase recruiter. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQFURMICGBHLW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439843
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220400-04-4
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Chiral Integrity

The synthesis begins with enantiomerically pure (S)-phenylalanine, ensuring retention of configuration throughout subsequent steps. Racemization risks are mitigated by avoiding harsh acidic or basic conditions during protection and iodination stages.

Amino Group Protection

The α-amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under mildly basic conditions:

  • Reagents : Cbz-Cl (1.2 equiv), sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Solvent System : Tetrahydrofuran (THF)/water (4:1 v/v)

  • Reaction Time : 2 hours at 0–4°C

  • Yield : >95% (isolated as white crystalline solid).

This step generates (S)-2-((benzyloxycarbonyl)amino)-3-phenylpropanoic acid, which is subsequently iodinated.

Para-Iodination Strategies

Electrophilic Aromatic Substitution

The para-selective iodination employs Suzuki’s reagent (HIO₃/I₂) in a sulfuric acid/acetic acid (H₂SO₄/AcOH) mixture:

  • Iodination Conditions :

    ParameterSpecification
    I₂2.2 equiv
    HIO₃1.5 equiv
    SolventH₂SO₄/AcOH (1:3 v/v)
    Temperature80°C (±2°C)
    Reaction Time4–6 hours
    MonitoringColor transition (purple → yellow)
  • Mechanistic Insight : The reaction proceeds via a dioxoiodonium intermediate, ensuring para-selectivity (>98%) due to steric and electronic directing effects.

Byproduct Formation and Mitigation

Diiodination (3,4-diiodo byproduct) is minimized by:

  • Strict control of iodine stoichiometry (I₂ ≤ 2.2 equiv)

  • Incremental addition of HIO₃ to avoid localized excess

  • Early termination upon observing yellow coloration.

Purification and Characterization

Crystallization Protocols

Crude product is purified via recrystallization:

  • Solvent System : Ethanol/water (50:50 v/v)

  • Yield Recovery : 85–90%

  • Purity : >99% (by ¹H quantitative NMR).

Chromatographic Methods

Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves residual diiodo impurities (<1%):

  • Retention Time : 12.3 minutes (target) vs. 15.8 minutes (diiodo byproduct)

  • Flow Rate : 20 mL/min.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance reproducibility:

  • Reactor Type : Tubular (stainless steel, 10 L capacity)

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/day

  • Advantages : Reduced exothermic risks, consistent iodination regioselectivity.

Comparative Analysis of Iodination Methods

MethodYield (%)Para-Selectivity (%)Byproducts (%)Scalability
Suzuki’s Reagent9298<2High
Sandmeyer Reaction788510Moderate
Lewis Acid (SbCl₅)659015Low

Data synthesized from ref.

Challenges and Optimization Strategies

Reaction Stalling

  • Cause : Moisture ingress or degraded H₂SO₄/AcOH

  • Solution : Pre-dry solvents with molecular sieves; use fresh acid stocks.

Racemization Risks

  • Mitigation : Maintain reaction pH >4 during iodination; avoid temperatures >85°C.

Diiodination Control

  • Preventive Measure : Real-time UV-Vis monitoring at 290 nm (I₂ consumption) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the iodinated phenyl ring, potentially converting the iodine to a hydrogen or other substituent.

    Substitution: The iodinated phenyl ring is a site for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under conditions such as reflux in an appropriate solvent.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products typically include deiodinated phenyl derivatives.

    Substitution: Products vary depending on the nucleophile used, such as azido or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Peptide Synthesis: Incorporated into peptides for studying protein interactions and functions.

    Enzyme Inhibition: Used in the design of enzyme inhibitors due to its structural mimicry of natural substrates.

Medicine

    Drug Development: Investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: Utilized in the development of diagnostic agents due to its unique structural features.

Industry

    Material Science: Explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid depends on its specific application. In enzyme inhibition, for example, it may act by mimicking the natural substrate of the enzyme, thereby competitively inhibiting the enzyme’s activity. The benzyloxycarbonyl group can interact with the enzyme’s active site, while the iodinated phenyl ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-iodophenyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:

Compound Substituent Molecular Weight Key Properties
Target Compound (CAS: 220400-04-4) 4-Iodophenyl 397.22 g/mol High steric bulk; potential for hydrophobic interactions and radiolabeling .
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS: 17543-58-7) 4-Fluorophenyl 317.31 g/mol Lower molecular weight; enhanced electronegativity influences hydrogen bonding .
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl ~333.78 g/mol Moderate steric hindrance; common in protease inhibitors .
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS: 96363-20-1) 4-Methoxyphenyl 309.33 g/mol Electron-donating methoxy group improves solubility in polar solvents .

Key Findings :

  • Iodine vs. Halogens: The iodine atom’s large size (van der Waals radius: 1.98 Å) enhances hydrophobic interactions in binding pockets compared to fluorine (1.47 Å) or chlorine (1.75 Å). This makes the iodophenyl derivative advantageous in targeting deep, nonpolar enzyme cavities .

Protecting Group Variations

The Z group (benzyloxycarbonyl) is compared to tert-butoxycarbonyl (Boc) and others:

Protecting Group Removal Conditions Impact on Synthesis
Z (Benzyloxycarbonyl) Hydrogenolysis (H₂/Pd-C) Requires inert atmosphere; incompatible with reducible functional groups .
Boc (tert-Butoxycarbonyl) Acidic (TFA or HCl) Mild deprotection; compatible with acid-stable intermediates .

Key Findings :

  • The Z group offers stability under basic conditions but necessitates harsh removal methods, limiting its use in acid-sensitive compounds.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, also known as a chiral amino acid derivative, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound is characterized by:

  • Chirality : The presence of a chiral center enhances its specificity in biological interactions.
  • Benzyloxycarbonyl Group : This protects the amino group, influencing the compound's stability and reactivity.
  • Iodinated Phenyl Ring : The 4-iodophenyl moiety may enhance hydrophobic interactions, potentially improving binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzyme inhibition. The benzyloxycarbonyl group can interact with enzyme active sites, while the iodinated phenyl ring may facilitate hydrophobic interactions that enhance binding affinity.

Enzyme Inhibition

  • Competitive Inhibition : The compound may act as a competitive inhibitor by mimicking the substrate of specific enzymes, thereby reducing their activity.

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity and Anticancer Activity

Research involving in silico and in vitro studies has demonstrated promising anticancer properties. The compound's structure allows it to target specific pathways involved in cancer cell proliferation. For example:

  • Cell Line Studies : In vitro assays have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial effects of related compounds against Gram-negative bacteria. Results indicated moderate effectiveness, with minimum inhibitory concentrations (MICs) ranging from 500 µg/mL to 1000 µg/mL for various strains .
  • Cytotoxicity in Cancer Research
    • A recent investigation into the cytotoxic effects of similar compounds on HepG2 (liver cancer) and DU145 (prostate cancer) cell lines revealed that certain derivatives significantly reduced cell viability at concentrations as low as 1 µM after extended incubation periods .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-2-Amino-3-(4-iodophenyl)propanoic acidLacks benzyloxycarbonyl protectionLess stable; reduced biological activity
(S)-2-(((Methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acidMethoxy instead of benzyloxyAltered reactivity and solubility

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step approach. A typical route involves:

  • Saponification : Hydrolysis of ester precursors using LiOH in a THF/water mixture (2 hours, room temperature) to generate the carboxylic acid moiety.
  • Coupling Reactions : Amide bond formation using DCC (dicyclohexylcarbocdiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. DMAP catalyzes the reaction, while DCC activates the carboxyl group.
  • Purification : Preparative HPLC with a C18 column and water/acetonitrile gradient (0.1% TFA) achieves >95% purity. Yield optimization requires strict control of solvent polarity, base concentration, and reaction time to minimize side products .

Q. What purification techniques are effective for isolating the compound post-synthesis?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials and hydrophilic impurities. Acidification to pH ~6 precipitates the carboxylic acid form.
  • Chromatography : Preparative HPLC resolves closely related byproducts. Centrifugation or vacuum filtration isolates the solid product.
  • Crystallization : Recrystallization from methanol/diethyl ether mixtures enhances purity for X-ray diffraction studies .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated methanol (CD₃OD) assigns proton environments (e.g., aromatic protons at δ 7.3–8.7 ppm) and carbonyl signals (δ ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 379.1654 vs. calculated 379.1652 for C₁₆H₁₄INO₄).
  • X-Ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks, critical for chiral validation .

Advanced Research Questions

Q. How can researchers ensure chiral purity during synthesis and resolve racemization risks?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol gradients to monitor enantiomeric excess (ee >99%).
  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to suppress racemization.
  • X-Ray Validation : Compare crystal structures with known (S)-configured analogs (e.g., (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate) to confirm retention of configuration .

Q. What strategies address contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon signals, resolving overlaps (e.g., distinguishing iodine-substituted phenyl protons from benzyloxy groups).
  • Ion Mobility Spectrometry : Gas-phase clustering behavior (e.g., sodium adducts) provides additional structural insights, as seen in analogous amino acid derivatives .
  • Batch Comparison : Systematic LC-MS/MS profiling identifies impurities (e.g., deiodinated byproducts), guiding stoichiometric adjustments (e.g., excess iodophenyl precursor) .

Q. How does the 4-iodophenyl substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Reactivity : The iodine atom’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution but sterically hinders nucleophilic attacks.
  • Suzuki-Miyaura Coupling : The iodide serves as a leaving group in palladium-catalyzed reactions. Optimize with XPhos Pd G3 catalyst and elevated temperatures (80–100°C) to overcome slower reaction kinetics compared to bromo/chloro analogs.
  • Side Reactions : Monitor for protodeiodination using TLC or in situ Raman spectroscopy .

Q. What experimental designs are recommended for pharmacokinetic studies of derivatives?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or amino acid esters (e.g., tert-butoxycarbonyl-protected analogs) to enhance solubility.
  • In Vivo Stability Assays : Use LC-MS to track metabolic degradation (e.g., esterase-mediated hydrolysis in plasma).
  • Tissue Distribution Studies : Radiolabel the iodine moiety (¹²⁵I) for quantitative biodistribution analysis in model organisms .

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